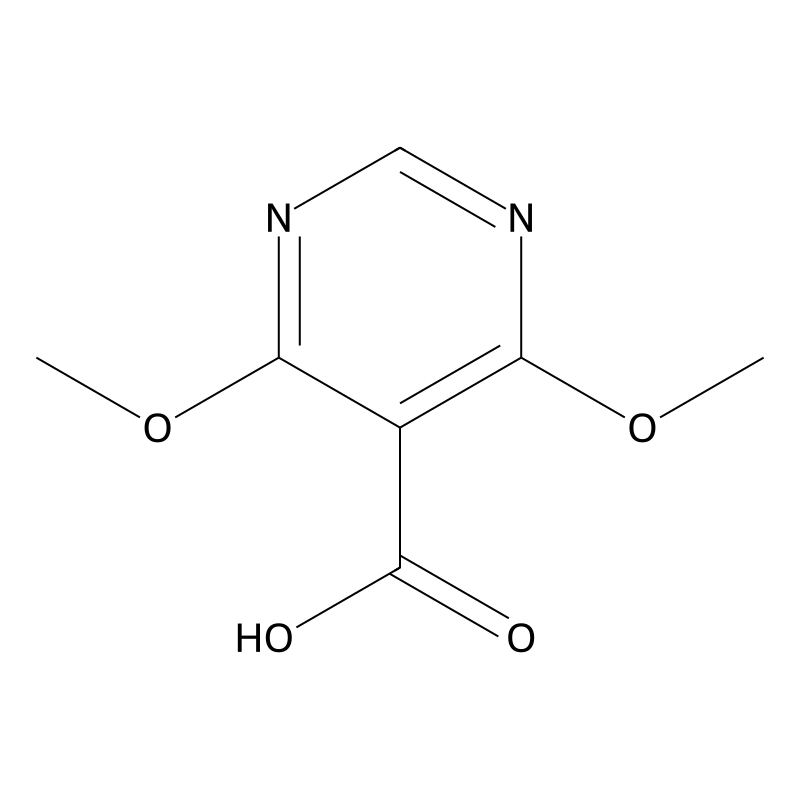4,6-Dimethoxypyrimidine-5-carboxylic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Organic synthesis
Researchers have explored using DMPC as a starting material for the synthesis of more complex molecules. For instance, one study describes using DMPC to create a new class of potential anti-microbial agents [].
Biological studies
A few studies have investigated the biological effects of DMPC. For example, some research has looked at the effects of DMPC on enzymes [].
4,6-Dimethoxypyrimidine-5-carboxylic acid is an organic compound characterized by the molecular formula C₇H₈N₂O₄ and a molecular weight of approximately 184.15 g/mol. It features a pyrimidine ring substituted with two methoxy groups at the 4 and 6 positions and a carboxylic acid group at the 5 position. This structural arrangement contributes to its unique chemical properties and potential applications in various fields, including biochemistry and medicinal chemistry .
- Esterification: The carboxylic acid can react with alcohols to form esters.
- Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, yielding a corresponding pyrimidine derivative.
- Nucleophilic Substitution: The methoxy groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
These reactions make it a versatile intermediate in organic synthesis .
Several methods are available for synthesizing 4,6-dimethoxypyrimidine-5-carboxylic acid:
- Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the pyrimidine core followed by functional group modifications.
- Methylation Reactions: The introduction of methoxy groups can be achieved through methylation of suitable pyrimidine derivatives.
- Carboxylation: The carboxylic acid group can be introduced via carboxylation reactions on pyrimidine intermediates.
These methods highlight the compound's synthetic versatility and adaptability in laboratory settings .
4,6-Dimethoxypyrimidine-5-carboxylic acid has potential applications in various domains:
- Pharmaceuticals: As a building block for the synthesis of bioactive compounds.
- Agricultural Chemistry: Possible use as a herbicide or fungicide due to its structural characteristics.
- Research: Used as a biochemical tool in proteomics and other areas of biochemical research .
Interaction studies involving 4,6-dimethoxypyrimidine-5-carboxylic acid focus on its binding affinity with various biological targets. Preliminary data suggest interactions with enzymes involved in metabolic pathways, which may lead to inhibition or modulation of these enzymes. Further research is required to clarify these interactions and their implications for drug development .
Several compounds share structural similarities with 4,6-dimethoxypyrimidine-5-carboxylic acid. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| 4-Aminopyrimidine-5-carboxylic acid | Amino group at position 4 | Exhibits different biological activity due to amino substitution. |
| 2,4-Diaminopyrimidine | Two amino groups at positions 2 and 4 | Known for its role as an antimetabolite in cancer therapy. |
| 5-Fluorouracil | Fluorinated pyrimidine derivative | Widely used in cancer treatment; affects RNA synthesis. |
| 2-Methylpyrimidine-5-carboxylic acid | Methyl group at position 2 | Shows different solubility properties compared to dimethoxy derivatives. |
The uniqueness of 4,6-dimethoxypyrimidine-5-carboxylic acid lies in its specific methoxy substitutions and their influence on chemical reactivity and biological interactions .








